molecular formula C11H18O B14379790 2-Hexylidene-3-oxabicyclo[3.1.0]hexane CAS No. 90075-15-3

2-Hexylidene-3-oxabicyclo[3.1.0]hexane

Cat. No.: B14379790
CAS No.: 90075-15-3
M. Wt: 166.26 g/mol
InChI Key: PWUUCLQTAJUDGF-UHFFFAOYSA-N
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Description

2-Hexylidene-3-oxabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a hexylidene group and an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylidene-3-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation reactions are key to achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Hexylidene-3-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the bicyclic structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound

Scientific Research Applications

2-Hexylidene-3-oxabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hexylidene-3-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific binding interactions, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on identifying key molecular targets and elucidating the pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.

    Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in substituents and functional groups.

Uniqueness

2-Hexylidene-3-oxabicyclo[3.1.0]hexane is unique due to its hexylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in synthetic and medicinal chemistry .

Properties

CAS No.

90075-15-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-hexylidene-3-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-11-10-7-9(10)8-12-11/h6,9-10H,2-5,7-8H2,1H3

InChI Key

PWUUCLQTAJUDGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C1C2CC2CO1

Origin of Product

United States

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